Cas no 2097926-03-7 (2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one)

2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one 化学的及び物理的性質
名前と識別子
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- 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one
- 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one
- F6546-1862
- 2097926-03-7
- 2-(2-oxopropyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one
- AKOS032461276
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- インチ: 1S/C10H12N2O2S/c1-7(13)5-12-10(14)4-8-6-15-3-2-9(8)11-12/h4H,2-3,5-6H2,1H3
- InChIKey: BKIHPMQVRCCLGR-UHFFFAOYSA-N
- SMILES: S1CC2=CC(N(CC(C)=O)N=C2CC1)=O
計算された属性
- 精确分子量: 224.06194880g/mol
- 同位素质量: 224.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 374
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.3
- トポロジー分子極性表面積: 75Ų
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6546-1862-2μmol |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6546-1862-100mg |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6546-1862-10μmol |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6546-1862-2mg |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6546-1862-4mg |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6546-1862-1mg |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6546-1862-5μmol |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6546-1862-20mg |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6546-1862-3mg |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6546-1862-20μmol |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 20μmol |
$118.5 | 2023-09-08 |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-oneに関する追加情報
Introduction to 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one (CAS No. 2097926-03-7)
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiopyranopyridazine class, a scaffold that has shown promise in various biological assays due to its unique electronic and steric properties. The presence of multiple heteroatom functionalities, including sulfur and nitrogen, makes this molecule a versatile candidate for further chemical modifications and biological evaluations.
The chemical structure of 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one consists of a thiopyran ring fused with a pyridazine moiety. The 2-oxopropyl substituent introduces a carbonyl group and an alkyl chain, which can influence the compound's solubility, metabolic stability, and interaction with biological targets. This particular arrangement of functional groups has been strategically designed to enhance binding affinity and selectivity in drug-like molecules.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential bioactivity of such compounds with greater accuracy. The thiopyranopyridazine core is known for its ability to modulate various biological pathways, including enzyme inhibition and receptor binding. Studies have suggested that this scaffold can be engineered to target specific therapeutic areas such as oncology, inflammation, and neurodegenerative diseases.
In the context of oncology research, 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one has been investigated for its potential to interfere with key signaling pathways involved in cancer cell proliferation. Preclinical studies have indicated that derivatives of this compound may exhibit inhibitory effects on enzymes such as kinases and cyclases, which are crucial for tumor growth and survival. The thiopyran ring is particularly noteworthy for its ability to engage in hydrogen bonding interactions with protein targets, enhancing the compound's binding affinity.
The pyridazine moiety, on the other hand, contributes to the molecule's overall electronic properties and can be further functionalized to improve pharmacokinetic profiles. Researchers have explored various synthetic strategies to introduce additional substituents at different positions of the thiopyranopyridazine scaffold. These modifications aim to optimize solubility, permeability across biological membranes (P-gp), and metabolic stability.
One of the most compelling aspects of CAS No. 2097926-03-7 is its potential for structure-activity relationship (SAR) studies. By systematically altering the substituents on the thiopyran ring, researchers can fine-tune the biological activity of the compound. For instance, electron-withdrawing groups may enhance binding interactions with certain enzymes or receptors, while electron-donating groups could modulate lipophilicity and bioavailability.
The synthesis of 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic steps include cyclization reactions to form the thiopyran core followed by nucleophilic substitution or condensation reactions to introduce the pyridazine moiety. Advanced techniques such as transition-metal catalysis have been employed to improve yield and selectivity in these transformations.
Recent publications have highlighted the use of thiopyranopyridazine derivatives in developing novel antimicrobial agents. The structural features of this scaffold allow for interactions with bacterial enzymes and cellular components that are essential for microbial survival. This has opened up new avenues for combating antibiotic-resistant strains by targeting unique biochemical pathways.
The pharmaceutical industry has also shown interest in leveraging CAS No. 2097926-03-7 for central nervous system (CNS) drug discovery. The ability of thiopyranpyridazines to cross the blood-brain barrier has been demonstrated in several preclinical models. This property is particularly valuable for treating neurological disorders where access to brain targets is critical.
In conclusion, 2-(2-oxopropyl)-2H,3H5 H ,7 H ,8 H -thiopyrano [4 , 3 - c ] py ridazin - 3 - one ( CAS No . 20979 26 - 03 - 7 ) represents a promising lead compound with diverse therapeutic applications . Its unique structural features , combined with recent advances in synthetic methodologies and computational biology , position it as a valuable candidate for further development in pharmaceutical research . Continued exploration of its bioactivity profiles will likely uncover novel therapeutic opportunities across multiple disease areas . p >
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